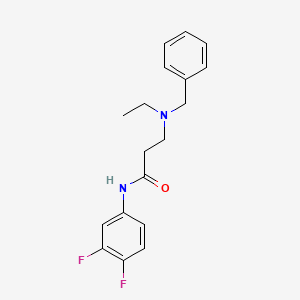![molecular formula C17H24N2O2 B5835478 N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide, also known as BMS-986177, is a novel small molecule inhibitor developed by Bristol-Myers Squibb for the treatment of various diseases. BMS-986177 is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose homeostasis. The purpose of
Mécanisme D'action
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide works by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer. This compound has also been shown to reduce body weight and adiposity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide is its selectivity for PTP1B, which reduces the risk of off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the development of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide. One direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the evaluation of the safety and efficacy of this compound in clinical trials for the treatment of type 2 diabetes and other diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of this compound and to identify potential combination therapies with other anticancer agents.
Méthodes De Synthèse
The synthesis of N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide involves a multi-step process starting from commercially available materials. The first step is the preparation of 2-(butyrylamino)phenyl)cyclohexanecarboxylic acid, which is then converted to the corresponding acid chloride by treatment with thionyl chloride. The acid chloride is then reacted with an amine to form the corresponding amide. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cancer. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-8-16(20)18-14-11-6-7-12-15(14)19-17(21)13-9-4-3-5-10-13/h6-7,11-13H,2-5,8-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUFGDRMVWBNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)



![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)

![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)

